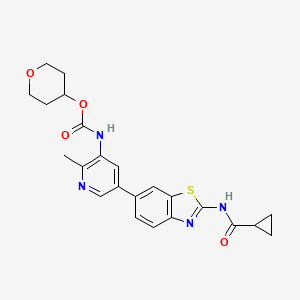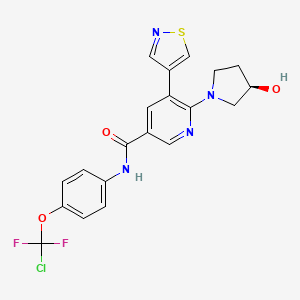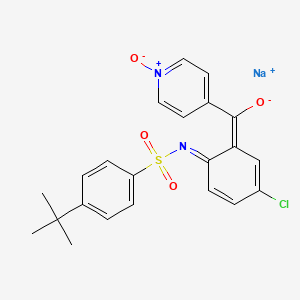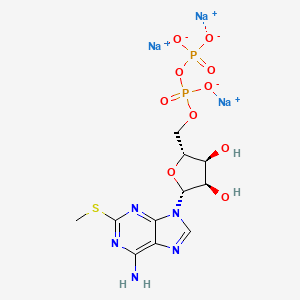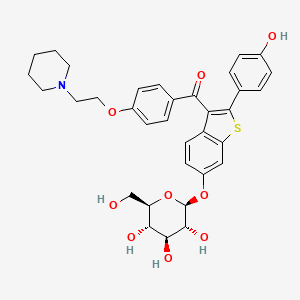
6-Raloxifene-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Raloxifene-beta-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is glucuronidated at the 6’ position of the benzothiophene structure. It is known for its selective and orally active estrogen receptor antagonistic properties, making it useful in inhibiting bone loss, resorption, and lowering lipid levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Raloxifene-beta-D-glucopyranoside involves the glucuronidation of Raloxifene at the 6’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful attachment of the glucuronic acid moiety to the Raloxifene structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Raloxifene-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glucuronic acid moiety or the benzothiophene structure.
Substitution: The compound can undergo substitution reactions, particularly at the glucuronic acid moiety, to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for various research applications .
Aplicaciones Científicas De Investigación
6-Raloxifene-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the effects of glucuronic acid modification on biological activity.
Biology: Investigated for its effects on estrogen receptors and its potential to inhibit bone loss and resorption.
Medicine: Explored for its potential therapeutic applications in treating osteoporosis and lowering lipid levels.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
6-Raloxifene-beta-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, acting as an antagonist. This binding inhibits the activity of estrogen on bone and lipid metabolism, leading to reduced bone loss and lower lipid levels. The molecular targets involved include estrogen receptor alpha and beta, and the pathways affected are those related to bone resorption and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Raloxifene: The parent compound, which is also a selective estrogen receptor modulator but lacks the glucuronic acid moiety.
Tamoxifen: Another selective estrogen receptor modulator with different structural features and biological activities.
Bazedoxifene: A similar compound with modifications that provide different pharmacological properties
Uniqueness
6-Raloxifene-beta-D-glucopyranoside is unique due to its glucuronidation at the 6’ position, which enhances its selectivity and oral activity as an estrogen receptor antagonist. This modification also provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C34H37NO9S |
|---|---|
Peso molecular |
635.7 g/mol |
Nombre IUPAC |
[2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-12-13-25-27(18-24)45-33(21-4-8-22(37)9-5-21)28(25)29(38)20-6-10-23(11-7-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1 |
Clave InChI |
NRDZBPPPAHHCHI-JPLCMXNCSA-N |
SMILES isomérico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


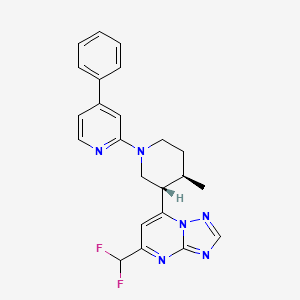
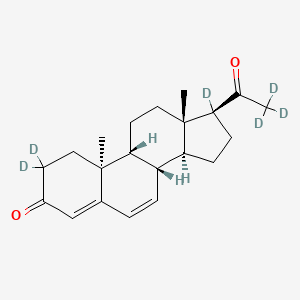
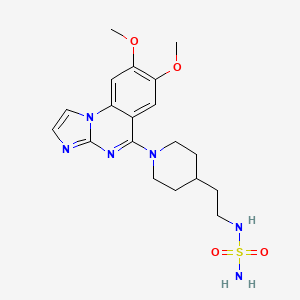

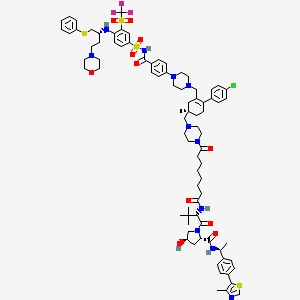
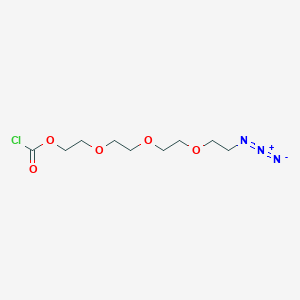
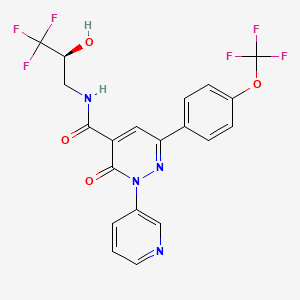
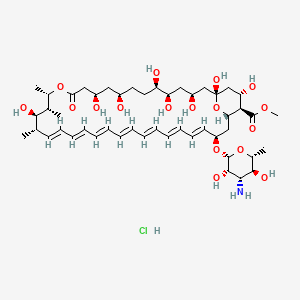
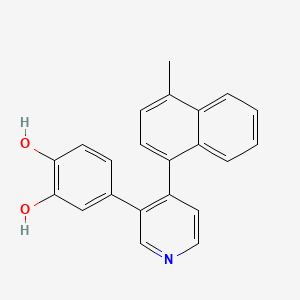
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
